molecular formula C26H23NO7 B14952547 2-(Furan-2-ylmethyl)-7-methyl-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

2-(Furan-2-ylmethyl)-7-methyl-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B14952547
M. Wt: 461.5 g/mol
InChI Key: UPZUEQXEFSRDTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(furan-2-yl)methyl]-7-methyl-1-(3,4,5-trimethoxyphenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that features a unique combination of functional groups, including a furan ring, a trimethoxyphenyl group, and a chromeno-pyrrole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(furan-2-yl)methyl]-7-methyl-1-(3,4,5-trimethoxyphenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromeno-Pyrrole Core: This step involves the cyclization of a suitable precursor, such as a substituted benzaldehyde, with a pyrrole derivative under acidic or basic conditions.

    Introduction of the Trimethoxyphenyl Group: The trimethoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction using 3,4,5-trimethoxybenzyl chloride and an appropriate catalyst.

    Attachment of the Furan Ring: The furan ring can be attached through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a furan-2-yl boronic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the development of efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(furan-2-yl)methyl]-7-methyl-1-(3,4,5-trimethoxyphenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the furan ring or the trimethoxyphenyl group, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Halogenated reagents, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

2-[(furan-2-yl)methyl]-7-methyl-1-(3,4,5-trimethoxyphenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Material Science: Its structural properties may be exploited in the development of novel materials with specific electronic or optical characteristics.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.

Mechanism of Action

The mechanism of action of 2-[(furan-2-yl)methyl]-7-methyl-1-(3,4,5-trimethoxyphenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The trimethoxyphenyl group, in particular, is known to interact with tubulin and other proteins, potentially inhibiting their function and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(furan-2-yl)methyl]-7-methyl-1-(3,4,5-trimethoxyphenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione
  • 2-[(furan-2-yl)methyl]-7-methyl-1-(3,4,5-trimethoxyphenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione

Uniqueness

The uniqueness of 2-[(furan-2-yl)methyl]-7-methyl-1-(3,4,5-trimethoxyphenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of the trimethoxyphenyl group enhances its interaction with biological targets, while the furan ring and chromeno-pyrrole core contribute to its stability and reactivity .

Properties

Molecular Formula

C26H23NO7

Molecular Weight

461.5 g/mol

IUPAC Name

2-(furan-2-ylmethyl)-7-methyl-1-(3,4,5-trimethoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C26H23NO7/c1-14-7-8-18-17(10-14)23(28)21-22(15-11-19(30-2)24(32-4)20(12-15)31-3)27(26(29)25(21)34-18)13-16-6-5-9-33-16/h5-12,22H,13H2,1-4H3

InChI Key

UPZUEQXEFSRDTA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)CC4=CC=CO4)C5=CC(=C(C(=C5)OC)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.